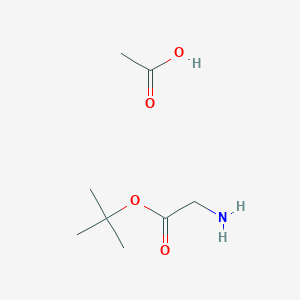

H-Gly-otbu acoh

Overview

Description

“H-Gly-otbu acoh” is a laboratory chemical used for scientific research and development . It is also known as “H-Gly-OtBu AcOH” and has the CAS Number 38024-18-9 .

Synthesis Analysis

The synthesis of “H-Gly-otbu acoh” involves several steps. For instance, one method uses benzotriazol-1-ol, triethylamine, and dicyclohexyl-carbodiimide . The reaction conditions vary, with some requiring specific temperatures and solvents . Other methods involve the use of sodium cyanoborohydride in tetrahydrofuran and methanol at 0℃ for 12 hours .

Chemical Reactions Analysis

“H-Gly-otbu acoh” is used in the synthesis of peptide thioesters using N α - Fmoc-protected amino acids . The first protocol is based on a so-called safety-catch linker, while the second relies on a backbone amide linker .

Physical And Chemical Properties Analysis

The molecular weight of “H-Gly-otbu acoh” is 191.23 . The exact boiling point is not provided in the sources .

Scientific Research Applications

Graphene Oxide Reduction

Reduced graphene oxides (RG-Os), including those reduced using systems like hydriodic acid with acetic acid (HI-AcOH), are pivotal in electronics and optoelectronics. They facilitate mass production of highly conducting RG-Os, useful in flexible devices and potentially advancing research in graphene platelets (Moon, Lee, Ruoff, & Lee, 2010).

Peptide Synthesis Advancements

In peptide synthesis, particularly for Asp-Gly-containing peptides, the use of protectants like N-dicyclopropylmethyl (Dcpm) has been studied. This protectant is acid-labile, efficient against aspartimide formation, and suitable for Fmoc-protocols, enhancing peptide synthesis methods (Röder et al., 2010).

Fluorogenic Substrate Synthesis

The synthesis of water-soluble, fluorogenic transglutaminase substrates like Z-Glu(HMC)-Gly-OH has implications in inhibitor and amine substrate characterization. This process aids in evaluating various inhibitors and biogenic amines, contributing to biochemical research (Wodtke, Pietsch, & Löser, 2020).

Metabolic and Health Effects of Acetic Acid

Studies on acetic acid (AcOH) reveal its role in activating hepatic AMPK, thereby reducing hyperglycemia in diabetic models. This finding is significant for understanding the metabolic effects of short-chain fatty acids and their potential therapeutic applications (Sakakibara et al., 2006).

Insights into Opioid and Cholecystokinin Receptors

Research on metabolically stable enkephalin analogues, such as those containing H-Tyr-d-Ser(OtBu)-Gly sequences, has provided insights into opioid and cholecystokinin receptors. This understanding aids in the development of more effective drugs targeting these receptors (Ruiz‐Gayo et al., 1990).

Dermatological Applications

Glyteer, a soybean tar containing Gly, activates the aryl hydrocarbon receptor (AhR) and upregulates filaggrin expression, beneficial for treating inflammatory skin diseases. This discovery contributes to dermatological research and treatment approaches (Takei et al., 2014).

Neurophysiological Studies

In neurophysiology, studies on amino acids like glycine (Gly) have shown their inhibitory effects on primate spinothalamic tract neurons. This research is crucial for understanding neurotransmitter functions in pain perception and regulation (Willcockson et al., 1984).

Solid Dispersion Techniques in Drug Solubility

Enhancing the solubility of drugs like glyburide (GLY) through solid dispersion and lyophilization techniques has significant implications in pharmaceutical science. This technique addresses issues related to poor water solubility of certain drugs, improving their efficacy (Betageri & Makarla, 1995).

Drug Transport and Binding Studies

Investigations into the binding of peptides to nucleotides, as seen in the study of Lys-Trp-Gly-Lys OtBu to d-CpGpCpG, are crucial in understanding drug-nucleotide interactions. These studies inform drug design and molecular biology (Barthwal et al., 1987).

Unconventional Peptide Synthesis

The development of protecting groups like (9H-fluoren-9-yl)methanesulfonyl (Fms) opens new avenues in peptide synthesis, particularly in incorporating unusual amino acids or structures in peptide chains (Ishibashi, Miyata, & Kitamura, 2010).

Impact on Drug Transfer Mechanisms

Understanding the influence of human serum albumin on the transplacental transfer of drugs like glyburide offers insights into drug distribution and safety during pregnancy (Nanovskaya et al., 2006).

Imaging and Diagnostic Applications

Noninvasive imaging techniques using N-glycan clusters provide essential insights into in vivo dynamics and oligosaccharide structure, contributing to diagnostic and imaging advancements (Tanaka et al., 2010).

Safety and Hazards

“H-Gly-otbu acoh” is classified as a laboratory chemical and is used for scientific research and development only . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment . In case of accidental ingestion or contact, it is recommended to seek medical attention .

Mechanism of Action

Target of Action

Glycine tert-butyl ester hydrochloride, also known as H-Gly-otbu acoh, is a derivative of the amino acid glycine

Mode of Action

It is known that this compound is used in the synthesis of peptides . It is used in the solid-phase peptide synthesis (SPPS) process, where it can help in the formation of peptide bonds .

properties

IUPAC Name |

acetic acid;tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIIECPXAUWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-otbu acoh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)

![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)